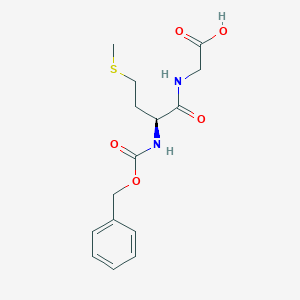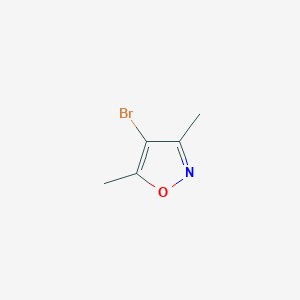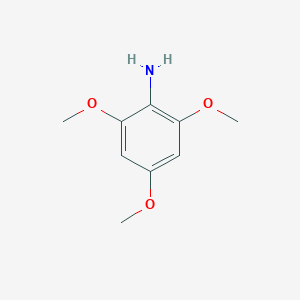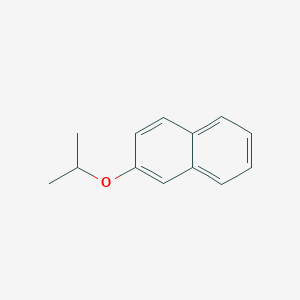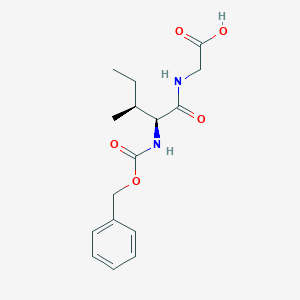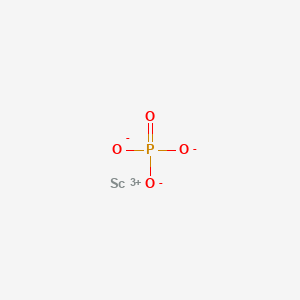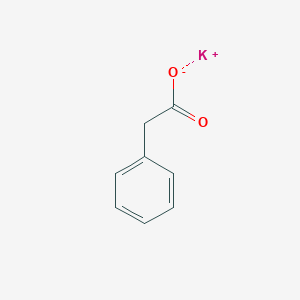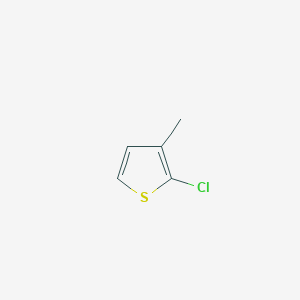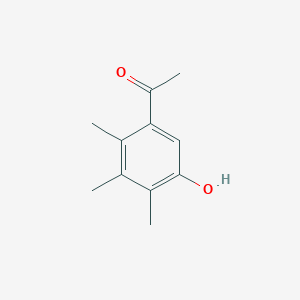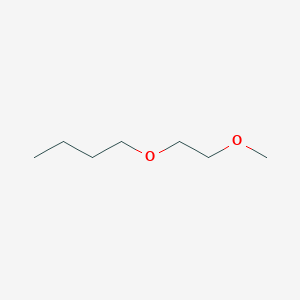
Butyl 2-methoxyethyl ether
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of compounds similar to Butyl 2-methoxyethyl ether often involves advanced oxidation and reduction processes. For instance, Mezyk et al. (2009) explored the advanced oxidation and reduction process chemistry of methyl tert-butyl ether (MTBE) reaction intermediates in aqueous solution, including compounds like 2-methoxy-2-methyl-propanal, highlighting the significance of hydroxyl radical reactions in degradation pathways (Mezyk et al., 2009).
Molecular Structure Analysis
The molecular structure of compounds similar to Butyl 2-methoxyethyl ether, such as those derived from Hypoxylon chestersii, demonstrates the natural occurrence and synthesis of aromatic allenic ethers, underscoring the diversity in ether molecular structures and the potential for varied chemical functionalities (Edwards et al., 1982).
Chemical Reactions and Properties
Kahn and Hehre (1987) investigated the conformational energy profiles and electrophilic reactivities of chiral allylic alcohols and ethers, finding that steric interactions play a crucial role in determining conformational biases and reaction stereochemistry, which is relevant for understanding the chemical reactions of Butyl 2-methoxyethyl ether (Kahn & Hehre, 1987).
Physical Properties Analysis
The study of the thermodynamics of vinyl ethers by Taskinen (1974) offers insights into the relative stabilities and thermodynamic functions of isomerization for compounds like 2-methoxy-1-butene, contributing to a deeper understanding of the physical properties of similar ethers (Taskinen, 1974).
Chemical Properties Analysis
A study by Shikata et al. (1997) on the synthesis of methyl tert-butyl ether (MTBE) catalyzed by heteropoly acids supported on silica highlights the importance of understanding the chemical properties and catalysis mechanisms of ethers, providing a foundation for exploring the chemical properties of Butyl 2-methoxyethyl ether (Shikata et al., 1997).
Wissenschaftliche Forschungsanwendungen
Biodegradation and Environmental Fate
Biodegradation and Fate of Ethyl Tert-Butyl Ether (ETBE) in Soil and Groundwater
- This review summarizes knowledge on the biodegradation and fate of ETBE, a gasoline ether oxygenate, in soil and groundwater. Microorganisms capable of aerobically degrading ETBE as a carbon and energy source have been identified, with aerobic biodegradation initiating through hydroxylation. The review also discusses genes facilitating ETBE transformation and the influence of co-contaminants on its biodegradation (Thornton et al., 2020).
Decomposition Techniques
Decomposition of Methyl Tert-Butyl Ether by Adding Hydrogen in a Cold Plasma Reactor
- This study explores the decomposition of MTBE, an oxygenate used in gasoline, by adding hydrogen in a cold plasma reactor. It demonstrates the feasibility of using radio frequency (RF) plasma reactors for decomposing and converting MTBE into simpler compounds, highlighting an alternative method for its treatment (Hsieh et al., 2011).
Membrane Technology for Purification
Application of Polymer Membranes for Purification of Fuel Oxygenated Additive
- This comprehensive review focuses on the use of polymer membranes for the purification of MTBE from methanol/MTBE mixtures via pervaporation, a membrane process for highly selective separation. It examines various polymer membranes and their efficiency, indicating a direction for future research in membrane technology for fuel additive purification (Pulyalina et al., 2020).
Toxicological Review
Ethyl Tertiary-Butyl Ether: A Toxicological Review
- This toxicological review provides detailed information on ETBE, focusing on its use in gasoline, human exposure pathways, metabolism, and associated health effects. The review covers its low toxicity profile, neurological effects at high exposure concentrations, and potential impact on the kidney and liver in experimental models, contributing to a comprehensive understanding of its toxicology (Mcgregor, 2007).
Safety And Hazards
Butyl 2-methoxyethyl ether is flammable and may damage fertility or the unborn child . It should be stored in a sealed container in a dry room at room temperature . It is recommended to use personal protective equipment as required, keep away from heat/sparks/open flames/hot surfaces, and take precautionary measures against static discharge .
Eigenschaften
IUPAC Name |
1-(2-methoxyethoxy)butane | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16O2/c1-3-4-5-9-7-6-8-2/h3-7H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDFQEFFBRPGSMC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCOCCOC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H16O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00928119 | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Butyl 2-methoxyethyl ether | |
CAS RN |
13343-98-1, 500005-29-8 | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=13343-98-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Butyl 2-methoxyethyl ether | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0013343981 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 2,5-Dioxanonane | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0500005298 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-(2-Methoxyethoxy)butane | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00928119 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Butyl 2-methoxyethyl ether | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.033.070 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



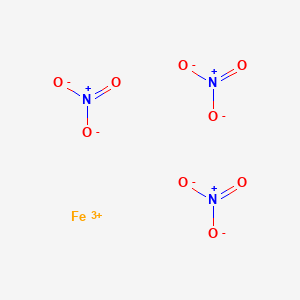

![Benzene, [(3-methyl-2-butenyl)oxy]-](/img/structure/B80230.png)
